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Cat. No.: B1574371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the antibody-drug

conjugate (ADC) linker-payload, MC-Val-Cit-PAB-VX765, with a range of proteases. The

analysis is broken down into its constituent components: the cleavable linker, Val-Cit-PAB, and

the active payload, VX765 (belnacasan), a potent caspase-1 inhibitor. Understanding the

specificity of these components is crucial for predicting the stability, efficacy, and potential off-

target toxicities of ADCs employing this system.

Executive Summary
The MC-Val-Cit-PAB-VX765 system is designed for targeted drug delivery, relying on the

selective cleavage of the Val-Cit linker by intracellular proteases to release the active drug,

VX765. VX765 is a prodrug that is rapidly converted to its active form, VRT-043198, which is a

highly potent and selective inhibitor of caspase-1 and caspase-4. The Val-Cit linker is primarily

a substrate for lysosomal cysteine proteases, such as cathepsins, but can also be cleaved by

other proteases, which may contribute to off-target payload release. This guide presents

available quantitative data on these interactions to inform research and development decisions.
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The active metabolite of VX765, VRT-043198, demonstrates high selectivity for the

inflammatory caspases, caspase-1 and caspase-4.[1][2][3][4][5]

Protease K_i (nM)
Selectivity Fold (vs.
Caspase-1)

Caspase-1 (ICE) 0.8 1

Caspase-4 <0.6 >1.3

Caspase-3 >100 >125

Caspase-6 >100 >125

Caspase-7 >100 >125

Caspase-8 >100 >125

Caspase-9 >100 >125

Granzyme B >100 >125

Trypsin >100 >125

Cathepsin B >100 >125

Data compiled from multiple sources.[1][2][3][4][5]

Cleavage of the Val-Cit-PAB Linker by Various Proteases
The Val-Cit dipeptide linker is designed to be cleaved by proteases within the lysosomal

compartment of target cells. While quantitative kinetic data (K_m, k_cat) across a wide range of

proteases is not readily available in the literature, the following table summarizes the known

proteases that can cleave the Val-Cit linker.
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Protease Location Implication for ADC
Evidence of
Cleavage

Cathepsin B Lysosomes
Intended Payload

Release

Readily Cleaved[6][7]

[8][9]

Cathepsin L Lysosomes
Intended Payload

Release
Cleavage Observed[6]

Cathepsin S Lysosomes
Intended Payload

Release
Cleavage Observed[6]

Cathepsin F Lysosomes
Intended Payload

Release

Implicated in

Cleavage[6]

Neutrophil Elastase Extracellular
Potential Off-Target

Toxicity

Readily Cleaved[6]

[10][11]

Carboxylesterase 1C

(mouse)
Plasma (mouse) Pre-clinical Instability

Cleavage

Observed[12]

Experimental Protocols
Protease Inhibition Assay for VRT-043198 (Active form
of VX765)
This protocol outlines a general procedure for determining the inhibitory activity of VRT-043198

against a panel of proteases.

Materials:

Recombinant human caspases (caspase-1, -3, -4, -6, -7, -8, -9) and other proteases (e.g.,

granzyme B, trypsin, cathepsin B).

Fluorogenic or chromogenic peptide substrates specific for each protease (e.g., Ac-YVAD-

AMC for caspase-1, Ac-DEVD-AMC for caspase-3).

Assay buffer: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO. For

caspases-3, -6, and -9, and granzyme B, 8% (v/v) glycerol can be added to improve enzyme
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stability.[2]

VRT-043198 stock solution in DMSO.

96-well microplate.

Fluorometer or spectrophotometer.

Procedure:

Prepare serial dilutions of VRT-043198 in assay buffer.

In a 96-well plate, add the diluted inhibitor to the wells.

Add the specific protease to each well and incubate for a pre-determined time (e.g., 10

minutes at 37°C) to allow for inhibitor-enzyme binding.[2]

Initiate the reaction by adding the corresponding fluorogenic or chromogenic substrate.

Monitor the rate of substrate hydrolysis by measuring the change in fluorescence or

absorbance over time.

Calculate the initial velocity of the reaction for each inhibitor concentration.

Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.

The K_i value can be subsequently calculated using the Cheng-Prusoff equation if the K_m

of the substrate is known.

In Vitro Linker Cleavage Assay by Cathepsins
This protocol describes a method to assess the cleavage of the Val-Cit linker within an ADC by

purified cathepsins.

Materials:

MC-Val-Cit-PAB-VX765 ADC.

Purified recombinant human cathepsins (e.g., Cathepsin B, K, L, S).[8][9]
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Human liver lysosomal extract (as a positive control).[8][9]

Assay buffer: 10 mM MES (pH 6.0), 0.04 mM dithiothreitol (DTT).[8][9]

LC-MS system.

Procedure:

Incubate the ADC (e.g., 1 µM) with the purified cathepsin (e.g., 20 nM) or human liver

lysosomal extract (e.g., 0.2 mg/mL) in the assay buffer.[8][9]

Maintain the reaction at 37°C for a set time course (e.g., 0, 1, 2, 4 hours).[8][9]

Stop the reaction at each time point, for example by adding a protease inhibitor cocktail or by

rapid freezing.

Analyze the samples by LC-MS to measure the loss of the intact ADC and the formation of

the cleaved payload (VX765).[8][9]

Quantify the amount of released payload at each time point to determine the rate of linker

cleavage.
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Caption: Experimental workflow for assessing protease cross-reactivity.
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Caption: Mechanism of action and targeted signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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